5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
CAS No.:
Cat. No.: VC20450759
Molecular Formula: C5H3F2NOS
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F2NOS |
|---|---|
| Molecular Weight | 163.15 g/mol |
| IUPAC Name | 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H |
| Standard InChI Key | OYZOTEDPXXTMBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)C=O)C(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
DFTCA features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—substituted at the 2-position with a carbaldehyde group and at the 5-position with a difluoromethyl group (). The electron-withdrawing nature of fluorine atoms enhances the compound’s electrophilicity, particularly at the aldehyde moiety, making it reactive toward nucleophilic additions. This property is critical for its role in synthesizing more complex molecules.
Physical Properties
DFTCA exists as a yellow to light brown solid with a melting point of 105°C and a boiling point of 150°C at standard atmospheric pressure. It exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water. The compound’s stability under ambient conditions is moderate, though it degrades upon prolonged exposure to moisture or air, necessitating storage in inert environments.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.1 g/mol |
| Melting Point | 105°C |
| Boiling Point | 150°C (760 mmHg) |
| Solubility | Soluble in DMSO, CHCl |
Synthesis and Characterization
Synthetic Routes
The synthesis of DFTCA typically involves the reaction of a thioamide precursor with a difluoromethyl ketone in the presence of an oxidizing agent. One documented method employs iodine () as an oxidizer under reflux conditions, yielding DFTCA after 12–24 hours. Alternative approaches include nucleophilic substitution reactions on pre-functionalized thiazole derivatives, though these methods often require stringent temperature control to avoid side products.
Purification and Analysis
Post-synthesis purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at 9.8 ppm (aldehyde proton) and 6.8–7.2 ppm (thiazole ring protons). Mass spectrometry (MS) further validates the molecular ion peak at 163.1, consistent with the compound’s molecular weight.
Biological Activities
Antifungal Efficacy
DFTCA demonstrates broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 8–16 µg/mL. The difluoromethyl group is hypothesized to disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis, though mechanistic studies remain ongoing.
Insecticidal Properties
In agricultural research, DFTCA exhibits toxicity against lepidopteran pests such as the tobacco cutworm (Spodoptera litura) and cotton bollworm (Helicoverpa armigera), achieving 80–90% larval mortality at 50 ppm concentrations. Its mode of action may involve interference with neuronal sodium channels, but further electrophysiological studies are needed to confirm this hypothesis.
Applications in Pharmaceutical Development
Role in Zafirlukast Synthesis
DFTCA serves as a key intermediate in the multi-step synthesis of Zafirlukast (Accolate®), a leukotriene receptor antagonist prescribed for asthma management. The aldehyde group undergoes condensation with a cyclopentylcarbonyl chloride derivative to form the drug’s core structure. This application underscores DFTCA’s value in medicinal chemistry, where precise functional group compatibility is essential.
Industrial and Research Implications
Agrochemical Formulations
DFTCA’s insecticidal activity positions it as a candidate for next-generation pesticides, particularly in regions plagued by pesticide-resistant insect populations. Formulation studies are exploring its encapsulation in biodegradable nanoparticles to enhance field stability and reduce environmental persistence.
Materials Science Applications
The compound’s aldehyde group enables its use as a crosslinking agent in polymer chemistry. Recent experiments have incorporated DFTCA into epoxy resins, improving their thermal stability by 15–20% compared to conventional aldehydes.
Future Research Directions
Solubility Enhancement
Current efforts focus on synthesizing DFTCA derivatives with improved aqueous solubility, such as PEGylated analogs or prodrugs activated under physiological conditions. These modifications could expand its applicability in intravenous drug formulations.
Green Synthesis Methods
Researchers are investigating catalytic difluoromethylation strategies using recyclable copper or nickel catalysts to reduce reliance on stoichiometric oxidizers like iodine. Early results show 60–70% yield improvements while minimizing hazardous waste.
Expanded Biological Screening
Ongoing projects aim to evaluate DFTCA’s efficacy against neglected tropical diseases, including leishmaniasis and Chagas disease. Computational docking studies predict strong binding affinity to Trypanosoma cruzi enzymes, warranting experimental validation.
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